molecular formula C9H12ClF2NO B2959722 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride CAS No. 1909309-43-8

3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride

Cat. No.: B2959722
CAS No.: 1909309-43-8
M. Wt: 223.65
InChI Key: YAXCYTBTSGHOTP-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride ( 1909309-43-8) is a chemical compound of interest in organic and medicinal chemistry research. With a molecular formula of C9H12ClF2NO and a molecular weight of 223.65 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . Its structure features a propan-1-ol chain linked to a 3,4-difluorophenyl group via an amino bridge, which can be exploited to modulate the physicochemical properties of lead compounds in drug discovery . The inclusion of fluorine atoms on the phenyl ring is a common strategy in lead optimization, as it can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers may utilize this compound in the development of novel pharmacologically active agents, particularly where the aminopropanol scaffold is relevant. Please handle with care; this product has hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

3-(3,4-difluoroanilino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)12-4-1-5-13;/h2-3,6,12-13H,1,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXCYTBTSGHOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCCO)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylamino Propanol Derivatives

1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
  • Structure: Fluorine at 2,4 positions on the phenyl ring; hydroxyl at position 2 of propanol.
  • Molecular Formula: C9H12ClF2NO; MW: 223.65 .
  • Key Difference : Altered fluorine substitution pattern (2,4 vs. 3,4) may reduce steric hindrance and alter binding affinity to targets like enzymes or receptors.
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
  • Structure : Single fluorine at position 4; hydroxyl at position 1.
  • Molecular Formula: C9H13ClFNO; MW: 205.66 .
  • Key Difference: Monosubstituted fluorine and stereospecific (S)-configuration could enhance selectivity in chiral environments, such as enzyme active sites .

Propanolamines with Halogenated Aromatic Groups

3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
  • Structure : Combines chloro (3-Cl) and difluoro (3,4-F) substituents on two aromatic rings.
  • Molecular Weight : ~350–360 g/mol (estimated from formula).
2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
  • Structure: Amino acid derivative with difluorophenyl group on a glycine backbone.
  • Molecular Formula: C8H8ClF2NO2; MW: ~223.61.
  • Key Difference: Carboxylic acid group replaces propanol hydroxyl, enhancing hydrophilicity and altering ionization behavior under physiological conditions .

Bulky Substituted Propanolamines

3-[3,3-diphenylpropyl(methyl)amino]propan-1-ol hydrochloride
  • Structure: Diphenylpropyl and methyl groups on the amino chain.
  • Molecular Formula: C19H26ClNO; MW: 319.87 .
  • Key Difference : Bulky aromatic substituents significantly increase lipophilicity (LogP: ~4.32) and molecular weight, likely reducing aqueous solubility but enhancing tissue retention .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Fluorine Substitution Key Structural Feature Reference
3-[(3,4-Difluorophenyl)amino]propan-1-ol HCl C9H11ClF2NO ~223–227 3,4-difluoro Propanol backbone, HCl salt Inferred
1-amino-3-(2,4-difluorophenyl)propan-2-ol HCl C9H12ClF2NO 223.65 2,4-difluoro Hydroxyl at C2
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C9H13ClFNO 205.66 4-fluoro (S)-configuration
3-(3-Chloro-4-fluorophenyl)-...propan-1-amine HCl C16H14Cl2F3N ~356.15 3-Cl, 4-F; 3,4-difluoro Dichloro-difluoro aromatic system
3-[3,3-diphenylpropyl(methyl)amino]propan-1-ol HCl C19H26ClNO 319.87 None Diphenylpropyl group

Research Implications

  • Fluorine Position: 3,4-Difluoro substitution (target compound) may offer optimal steric and electronic effects for target engagement compared to 2,4-difluoro or monosubstituted analogues .
  • Chirality : Stereospecific derivatives like the (S)-configured compound highlight the importance of enantiopurity in drug design, as it can drastically alter pharmacokinetics and efficacy.
  • Lipophilicity vs. Solubility : Bulky substituents (e.g., diphenylpropyl ) enhance lipophilicity but may necessitate formulation adjustments to mitigate poor solubility.

Biological Activity

3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12ClF2NO
  • Molecular Weight : 223.65 g/mol
  • CAS Number : 1376321-29-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound's metabolic stability and binding affinity to target proteins. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibitory effects against various fungal strains, including Candida albicans. The minimal inhibitory concentration (MIC) for effective compounds in this category ranges from 0.020 µg/mL to 0.210 µg/mL .

Cytotoxicity

Cytotoxicity studies reveal that this compound may affect cancer cell lines. In vitro assays suggest that it can inhibit cell proliferation in certain types of cancer cells by inducing apoptosis or cell cycle arrest. The exact IC50 values vary depending on the cell type and experimental conditions, indicating a need for further research to establish its efficacy and safety profile in cancer therapy .

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of various derivatives of propanol compounds against C. albicans. The results indicated that derivatives with specific substitutions on the phenyl ring exhibited enhanced antifungal activity compared to their unsubstituted counterparts. For example, compounds with dichloro or difluoro substitutions showed improved MIC values .

Inhibition of Cytochrome P450 Enzymes

Another critical aspect of the biological activity of this compound is its potential to inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals, necessitating careful consideration in therapeutic applications .

Research Findings

Study Focus Findings
Antifungal ActivityMIC values ranged from 0.020 µg/mL to 0.210 µg/mL against C. albicans
CytotoxicityInduces apoptosis in cancer cell lines; specific IC50 values vary
Cytochrome P450 InhibitionPotential interactions with drug metabolism pathways

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride, and how can purity be optimized?

  • Methodology :

  • Route 1 : Reductive amination of 3,4-difluorobenzaldehyde with propan-1-ol-amine, followed by hydrochloric acid salt formation. Monitor reaction progress via TLC or HPLC .
  • Route 2 : Nucleophilic substitution of 3,4-difluoroaniline with 3-chloropropanol, followed by HCl neutralization. Optimize yield using microwave-assisted synthesis to reduce side products .
  • Purification : Recrystallization in ethanol/water mixtures or reverse-phase chromatography. Confirm purity (>98%) via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the aromatic difluorophenyl group (δ 6.8–7.2 ppm for aromatic protons) and the propanolamine backbone (δ 3.5–4.0 ppm for hydroxyl-bearing CH2) .
  • FT-IR : Verify N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 232.08 (calculated for C9H11F2NO+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology :

  • Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility discrepancies. Address outliers via controlled temperature/viscosity studies .
  • Crystallography : If crystalline, compare lattice parameters (e.g., via XRD) to rule out polymorphic variations affecting solubility .

Q. What experimental designs are recommended for studying this compound’s interaction with β-adrenergic receptors?

  • Methodology :

  • In Vitro Binding Assays : Use radiolabeled [3H]-CGP12177 in competitive binding studies with transfected HEK293 cells expressing human β1/β2 receptors. Calculate IC50 and Ki values .
  • Functional Assays : Measure cAMP accumulation (ELISA) in cardiomyocytes to assess agonist/antagonist activity. Include positive controls (e.g., isoproterenol) and negative controls (e.g., propranolol) .
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) using receptor crystal structures (PDB: 2Y00) to predict binding affinities and validate experimental data .

Q. How should stability studies be structured to evaluate degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Analyze degradation products via LC-MS .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 6 months; monitor purity monthly .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light. Use amber vials for light-sensitive intermediates .

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